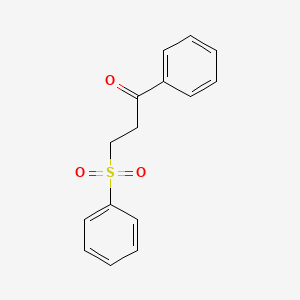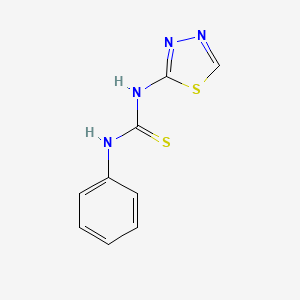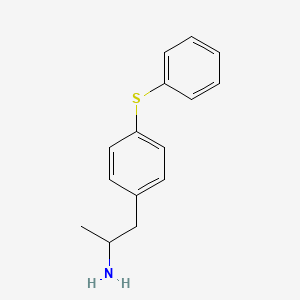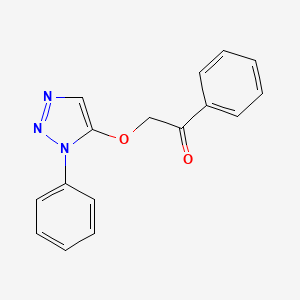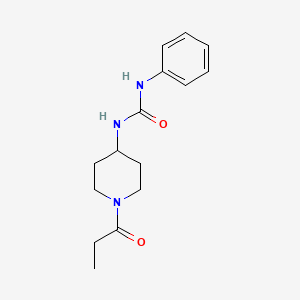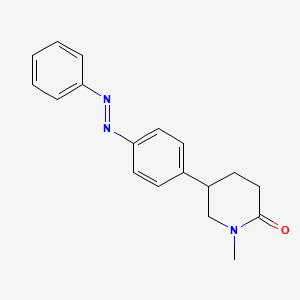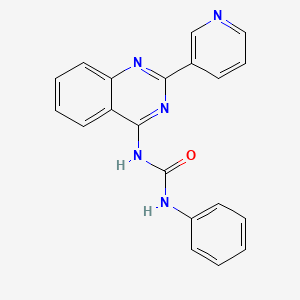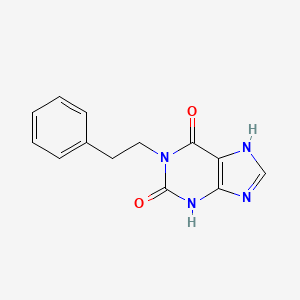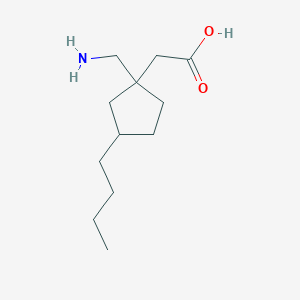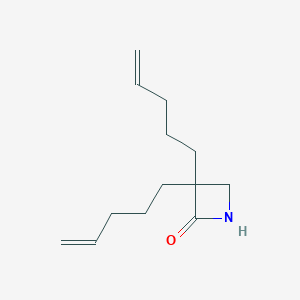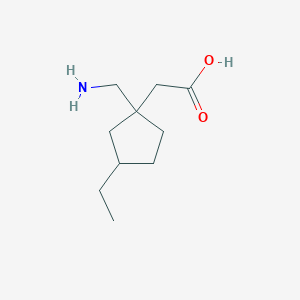
2-((2-Ethoxyphenoxy)methyl)-4-isopropylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenoxy group and an isopropylmorpholine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine typically involves the reaction of 2-ethoxyphenol with epichlorohydrin to form 1,2-epoxy-3-(2-ethoxyphenoxy)propane. This intermediate is then reacted with 2-aminoethyl hydrogen sulfate and sodium hydroxide in ethanol and water at 60°C for 18 hours. The resulting product is purified through extraction and crystallization to obtain this compound hydrochloride .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for higher yields and purity. The process involves large-scale reactions with precise control over reaction conditions, followed by purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine involves its interaction with specific molecular targets and pathways. It acts as a selective norepinephrine reuptake inhibitor, which increases the levels of norepinephrine in the brain. This action is believed to contribute to its therapeutic effects in treating ADHD and depression. Additionally, it has minimal inhibitory effects on serotonin receptors, which differentiates it from other similar compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Viloxazine: Another norepinephrine reuptake inhibitor with similar therapeutic applications.
Atomoxetine: Used in the treatment of ADHD, but with a different mechanism of action.
Methylphenidate: A stimulant used for ADHD, which works by increasing dopamine and norepinephrine levels.
Uniqueness
2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine is unique due to its specific structure, which allows it to selectively inhibit norepinephrine reuptake without significantly affecting serotonin receptors. This selectivity reduces the risk of side effects associated with serotonin inhibition, making it a valuable compound for therapeutic use .
Propriétés
Formule moléculaire |
C16H25NO3 |
|---|---|
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
2-[(2-ethoxyphenoxy)methyl]-4-propan-2-ylmorpholine |
InChI |
InChI=1S/C16H25NO3/c1-4-18-15-7-5-6-8-16(15)20-12-14-11-17(13(2)3)9-10-19-14/h5-8,13-14H,4,9-12H2,1-3H3 |
Clé InChI |
YIUUQQVMBNHWQV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1OCC2CN(CCO2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



